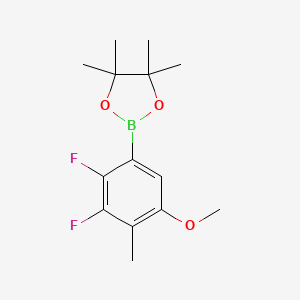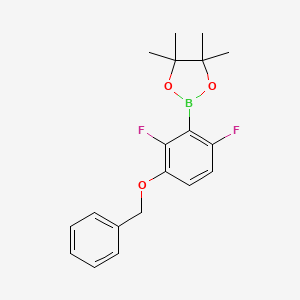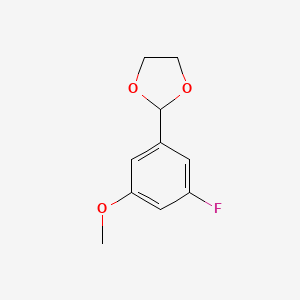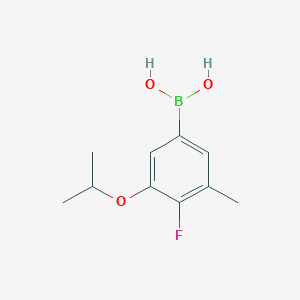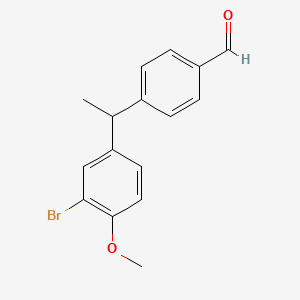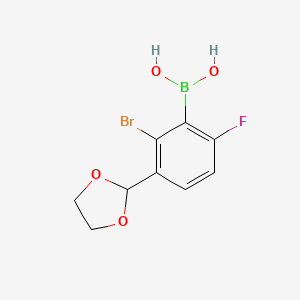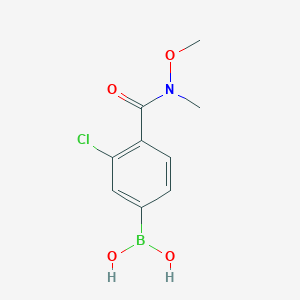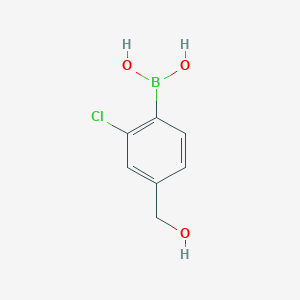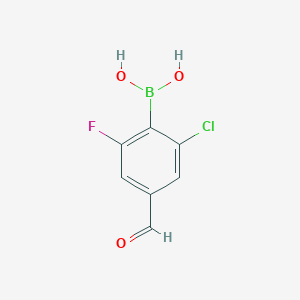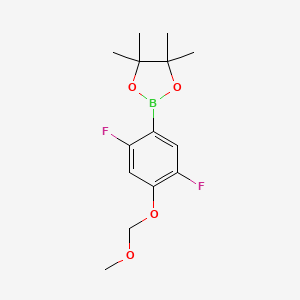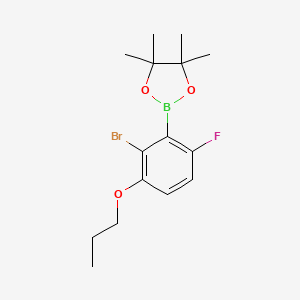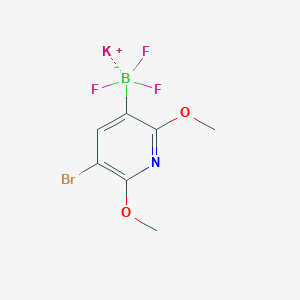
Potassium 5-Bromo-2,6-dimethoxypyridine-3-trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 5-Bromo-2,6-dimethoxypyridine-3-trifluoroborate is a chemical compound with the molecular formula C7H7BBrF3NO2K. It is a solid substance that is used in various chemical reactions, particularly in the field of organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium 5-Bromo-2,6-dimethoxypyridine-3-trifluoroborate can be synthesized through a series of chemical reactions. One common method involves the hydroboration of 5-Bromo-2,6-dimethoxypyridine with dichloroborane, followed by treatment with potassium hydrogen difluoride . This method provides a high yield of the desired product and is relatively straightforward.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale hydroboration reactions followed by purification processes to ensure high purity and quality of the final product. The reaction conditions are carefully controlled to optimize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 5-Bromo-2,6-dimethoxypyridine-3-trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a boron reagent to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate or potassium acetate.
Major Products Formed
Substitution Reactions: The major products are substituted pyridine derivatives, depending on the nucleophile used.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
Potassium 5-Bromo-2,6-dimethoxypyridine-3-trifluoroborate has a wide range of applications in scientific research:
Biology: It can be used to synthesize biologically active molecules for research in drug discovery and development.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The primary mechanism of action of Potassium 5-Bromo-2,6-dimethoxypyridine-3-trifluoroborate involves its role as a boron reagent in coupling reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an electrophilic organic group, resulting in the formation of a new carbon-carbon bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium 5-Bromo-2,6-dimethoxypyridine-3-boronic acid
- Potassium 5-Bromo-2,6-dimethoxypyridine-3-pinacolborane
Uniqueness
Potassium 5-Bromo-2,6-dimethoxypyridine-3-trifluoroborate is unique due to its trifluoroborate group, which provides enhanced stability and reactivity compared to other boron reagents. This makes it particularly useful in coupling reactions where high yields and selectivity are desired .
Propriétés
IUPAC Name |
potassium;(5-bromo-2,6-dimethoxypyridin-3-yl)-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrF3NO2.K/c1-14-6-4(8(10,11)12)3-5(9)7(13-6)15-2;/h3H,1-2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLARMKCMJLKOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(N=C1OC)OC)Br)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrF3KNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

